(4,6-Dimethylpyridin-2-yl)methanol
CAS No.: 18087-99-5
Cat. No.: VC21261434
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18087-99-5 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | (4,6-dimethylpyridin-2-yl)methanol |
Standard InChI | InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 |
Standard InChI Key | VKQZCYMDNLIADD-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1)CO)C |
Canonical SMILES | CC1=CC(=NC(=C1)CO)C |
Introduction
Chemical Identity and Structure
(4,6-Dimethylpyridin-2-yl)methanol is an organic compound characterized by a pyridine ring structure with specific functional group attachments. This section details its fundamental chemical properties and structural characteristics.
Basic Properties
The compound is identified by the CAS number 18087-99-5 and has a molecular formula of C8H11NO . It appears physically as white powder and requires storage at 2-9°C to maintain stability . Commercial samples typically have a purity of 95% or higher .
Structural Features
The molecular structure of (4,6-Dimethylpyridin-2-yl)methanol features:
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A pyridine ring as the core structure
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Two methyl groups positioned at the 4 and 6 positions of the pyridine ring
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A hydroxymethyl group (-CH2OH) at the 2 position
This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological properties. The hydroxymethyl group is particularly significant as it can form hydrogen bonds with biological macromolecules, enhancing the compound's interaction with enzymes and receptors.
Synthesis Methods
The production of (4,6-Dimethylpyridin-2-yl)methanol employs several synthetic approaches, with variations in reagents, conditions, and efficiency.
Laboratory Synthesis
The primary laboratory method for synthesizing (4,6-Dimethylpyridin-2-yl)methanol involves the reduction of 4,6-dimethyl-2-pyridinecarboxaldehyde. This reaction typically employs sodium borohydride as the reducing agent in solvents such as methanol or ethanol. Temperature control is essential during this process to optimize yield and purity.
Custom Synthesis Options
For research purposes, custom synthesis services are available for producing (4,6-Dimethylpyridin-2-yl)methanol at various scales, from 1kg to 10kg quantities . These services provide flexibility in meeting specific purity requirements and modifications to the synthetic process.
Biological Activities
The biological profile of (4,6-Dimethylpyridin-2-yl)methanol encompasses several therapeutic properties that make it relevant for pharmaceutical research and development.
Antimicrobial Properties
Research indicates that (4,6-Dimethylpyridin-2-yl)methanol demonstrates significant antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against common bacterial strains through determination of minimum inhibitory concentration (MIC) values:
Bacterial Strain | MIC (μg/mL) |
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Staphylococcus aureus | 50 |
Escherichia coli | 75 |
These MIC values demonstrate the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria such as Staphylococcus aureus.
Anti-inflammatory Activity
In addition to its antimicrobial effects, (4,6-Dimethylpyridin-2-yl)methanol has been studied for its anti-inflammatory properties. In vitro assays have demonstrated its capacity to modulate inflammatory responses, potentially through interaction with specific enzymes or receptors involved in inflammatory pathways. This property broadens its potential therapeutic applications beyond antimicrobial use.
Mechanism of Action
The biological activity of (4,6-Dimethylpyridin-2-yl)methanol is primarily attributed to its ability to form hydrogen bonds through the hydroxymethyl group, which can influence the structure and function of various biological macromolecules. The compound may:
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Interact with enzymes or receptors, modulating their activity
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Form hydrogen bonds with target molecules, influencing their function and stability
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Participate in complex formation with biological structures
These mechanisms contribute to the compound's biological profile and therapeutic potential in various applications.
Research Applications
(4,6-Dimethylpyridin-2-yl)methanol serves various research purposes across multiple scientific disciplines, highlighting its versatility as a chemical entity.
Organic Synthesis Applications
The compound functions as an important precursor in synthesizing novel compounds, particularly in developing new pyridine derivatives. These derivatives have applications in:
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Drug discovery research
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Materials science
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Development of specialized chemical intermediates
The reactivity of the hydroxymethyl group allows for various transformations, making the compound valuable in creating more complex molecules with specific properties.
Coordination Chemistry
In coordination chemistry, (4,6-Dimethylpyridin-2-yl)methanol serves as a ligand that facilitates the formation of metal complexes. These complexes have applications in:
Metal Complex | Application |
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Copper Complex | (4,6-Dimethylpyridin-2-yl)methanol |
The ability of the compound to coordinate with metal ions enhances its utility in developing catalysts for specific chemical transformations and in creating sensor molecules for analytical applications.
Pharmaceutical Research
In pharmaceutical research, (4,6-Dimethylpyridin-2-yl)methanol has been investigated for:
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Binding affinity to various enzymes and receptors
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Pharmacokinetic properties through molecular docking studies
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Development of active pharmaceutical ingredients (APIs)
The compound's structural features make it suitable for pharmaceutical applications, particularly in designing drugs that require specific interaction with biological targets.
Comparison with Similar Compounds
Understanding the relationship between (4,6-Dimethylpyridin-2-yl)methanol and similar compounds provides insight into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with (4,6-Dimethylpyridin-2-yl)methanol but differ in specific substitution patterns:
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2-Pyridinemethanol: Lacks methyl groups at the 4 and 6 positions
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4-Methyl-2-pyridinemethanol: Contains only one methyl group at the 4 position
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6-Methyl-2-pyridinemethanol: Contains only one methyl group at the 6 position
These structural differences affect the compounds' chemical reactivity, biological activity, and physical properties.
Functional Differences
The presence of two methyl groups at the 4 and 6 positions in (4,6-Dimethylpyridin-2-yl)methanol influences its:
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Chemical stability
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Electron density distribution in the pyridine ring
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Interaction potential with biological targets
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Solubility and lipophilicity
These factors contribute to the unique properties of (4,6-Dimethylpyridin-2-yl)methanol compared to its structural analogs, making it suitable for specific applications in research and industry.
Industrial Applications
Beyond research applications, (4,6-Dimethylpyridin-2-yl)methanol has practical industrial uses in several sectors.
Pharmaceutical Industry
In the pharmaceutical industry, (4,6-Dimethylpyridin-2-yl)methanol serves as an intermediate in the production of active pharmaceutical ingredients (APIs) . Its reactivity and ability to form diverse derivatives make it valuable in drug development processes. The compound is particularly useful in synthesizing medications that target specific biological pathways.
Agrochemical Applications
The compound functions as a precursor for developing agrochemicals, including herbicides and insecticides. Its structural features and reactivity allow for modification to create compounds with specific pest control properties while minimizing environmental impact.
Specialty Chemicals
(4,6-Dimethylpyridin-2-yl)methanol is utilized in producing specialty chemicals for various applications. Its unique properties make it suitable for developing high-value chemical products with specific performance characteristics.
Analytical Characterization
Accurate identification and characterization of (4,6-Dimethylpyridin-2-yl)methanol are essential for research and quality control purposes.
Spectroscopic Analysis
Various spectroscopic techniques are employed to characterize (4,6-Dimethylpyridin-2-yl)methanol:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups, particularly the hydroxyl group
These techniques allow for structure verification and purity assessment of synthesized or commercial samples of the compound.
Chromatographic Methods
Chromatographic techniques used for analyzing (4,6-Dimethylpyridin-2-yl)methanol include:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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Gas Chromatography (GC): For volatile derivatives or degradation products
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
These methods are crucial for quality control in both research and industrial settings.
Future Research Directions
The diverse properties and applications of (4,6-Dimethylpyridin-2-yl)methanol suggest several promising avenues for future investigation.
Therapeutic Development
Further exploration of the antimicrobial and anti-inflammatory properties of (4,6-Dimethylpyridin-2-yl)methanol could lead to:
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Development of new antibacterial agents to address antibiotic resistance
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Creation of anti-inflammatory drugs with novel mechanisms of action
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Design of dual-action therapeutics that combine antimicrobial and anti-inflammatory properties
Such research could expand the pharmaceutical applications of this compound and its derivatives.
Catalyst Development
The coordination chemistry of (4,6-Dimethylpyridin-2-yl)methanol presents opportunities for developing new catalytic systems for:
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Selective organic transformations
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Green chemistry applications
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Industrial process optimization
These catalysts could improve reaction efficiency and selectivity in various chemical processes.
Structure-Activity Relationship Studies
Systematic investigations of structure-activity relationships involving (4,6-Dimethylpyridin-2-yl)methanol and its derivatives could:
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Identify optimal substitution patterns for specific biological activities
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Enhance understanding of mechanism of action
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Guide the design of more effective compounds for targeted applications
Such studies would contribute to the rational design of new compounds with improved properties.
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